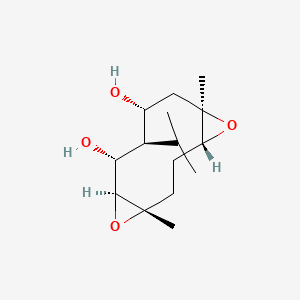
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is a chemical compound with the molecular formula C8H14O4 . The carboxyl group in this compound occupies an equatorial position on the 1,3-dioxane ring .
Molecular Structure Analysis
In the crystal structure of this compound, O-H⋯O hydrogen bonds form chains of molecules, which are linked into a three-dimensional network by C-H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :科学的研究の応用
Renewable Gasoline and Fuel Additives
Research on the derivative compounds of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid shows potential applications in renewable gasoline, solvents, and fuel additives. For instance, 2,3-Butanediol, a renewable alcohol derived from biomass sugars, was selectively dehydrated to produce a mixture of dioxolanes similar in structure to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid derivatives. This mixture demonstrated properties comparable to high-octane gasoline and could serve as a sustainable gasoline blending component or diesel oxygenate. The dioxolane mixture's low solubility in water suggests it could also be an industrial solvent alternative to common gasoline oxygenates like methyl tert-butyl ether (Harvey, Merriman, & Quintana, 2016).
Coordination Polymers and Fluorescence Sensing
Further research explores the structural diversity of coordination polymers constructed from carboxylate linkers and pyridyl co-linkers, highlighting the potential of such compounds in fluorescence sensing of nitroaromatics. Coordination polymers derived from flexible carboxylate linkers show promise as luminescent sensors for selective sensing of nitroaromatic compounds, which are of great interest for environmental monitoring and security applications (Gupta, Tomar, & Bharadwaj, 2017).
Degradable Thermosets from Renewable Bioresources
Another study uses a carboxylic acid functional trimer derived from isosorbide and maleic anhydride for cross-linking with epoxidized sucrose soyate, producing bio-based, degradable thermosets. These thermosets exhibit a balance of hardness and flexibility, addressing critical needs for sustainable raw materials, recycling, and dual-performance materials in various industrial applications (Ma, Webster, & Jabeen, 2016).
Amphiphilic Siloxanes for Material Behavior Exploration
The synthesis and characterization of linear and cyclic siloxanes functionalized with carboxyl groups through thiol-ene addition are explored for their amphiphilic character and potential as solvent-free liquid electrolytes. These compounds show interesting properties, such as self-assembling capabilities and significant increases in both dielectric permittivity and conductivity, which could be beneficial for applications in electronic materials and devices (Turcan-Trofin et al., 2019).
作用機序
Target of Action
It is often used in scientific research and chemical synthesis intermediates .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonds, as suggested by the presence of carboxylic acid groups .
Pharmacokinetics
The compound has a predicted density of 1.105±0.06 g/cm3 . It is slightly soluble in chloroform and methanol, which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3. The compound is stable under -20°C freezer conditions , suggesting that temperature could be a significant environmental factor.
特性
IUPAC Name |
2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWDEAIHCUMKY-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
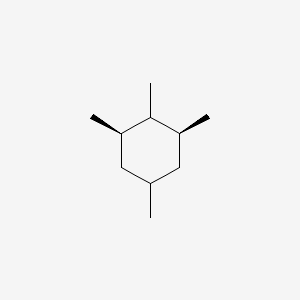
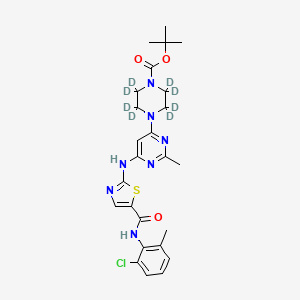
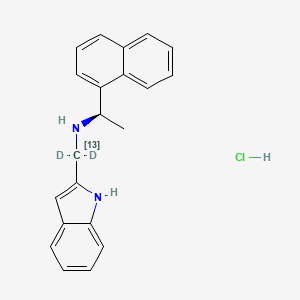
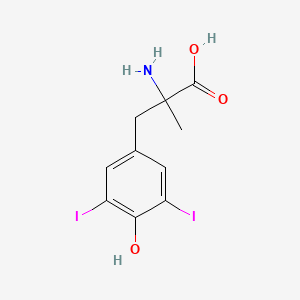
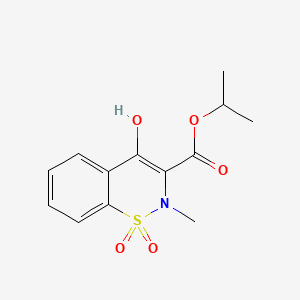
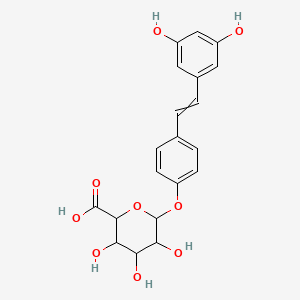
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
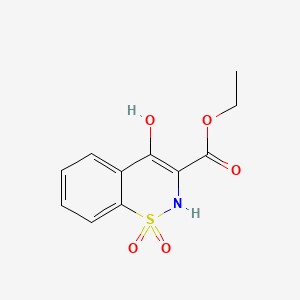

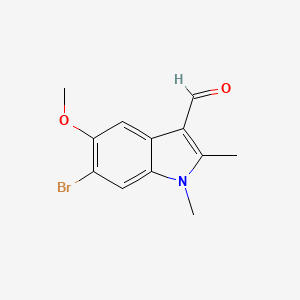
![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
